molecular formula C8H18N2 B8807617 N-(Pyrrolidin-3-ylmethyl)propan-2-amine CAS No. 91187-87-0

N-(Pyrrolidin-3-ylmethyl)propan-2-amine

Cat. No.: B8807617
CAS No.: 91187-87-0
M. Wt: 142.24 g/mol
InChI Key: VJPYEYRKXXVWNA-UHFFFAOYSA-N
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Description

N-(Pyrrolidin-3-ylmethyl)propan-2-amine (CAS 91187-87-0) is a secondary amine featuring a pyrrolidine ring substituted with an isopropylaminomethyl group. Its molecular formula is C₈H₁₈N₂, and it is structurally characterized by a five-membered pyrrolidine ring, which confers conformational rigidity compared to larger heterocycles like piperidine .

Properties

CAS No.

91187-87-0

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N-(pyrrolidin-3-ylmethyl)propan-2-amine

InChI

InChI=1S/C8H18N2/c1-7(2)10-6-8-3-4-9-5-8/h7-10H,3-6H2,1-2H3

InChI Key

VJPYEYRKXXVWNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1CCNC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Pyridine Derivatives

N-(Pyridin-3-ylmethyl)propan-2-amine
  • Molecular Formula : C₉H₁₄N₂
  • Key Features : Contains a pyridine ring (aromatic, planar) instead of pyrrolidine. The pyridin-3-ylmethyl group introduces electron-withdrawing properties, altering solubility and receptor interactions.
  • Applications : Used in pharmaceutical reference standards (e.g., Chlorphenamine impurity C and related compounds) .
N-(Pyridin-2-ylmethyl)propan-2-amine
  • Molecular Formula : C₉H₁₄N₂ (same as above but positional isomer).
  • Key Differences : The pyridin-2-yl group may influence hydrogen bonding and steric interactions due to the nitrogen atom’s proximity to the methylamine chain. This isomerism can lead to divergent biological activities .

Piperidine and Benzyl-Substituted Analogs

N-Benzyl-N-(piperidin-3-ylmethyl)propan-2-amine
  • Molecular Formula : C₁₆H₂₆N₂
  • Key Features: Incorporates a six-membered piperidine ring and a benzyl group.
N-(Pentan-3-yl)-1-(propan-2-yl)piperidin-4-amine
  • Molecular Formula: Not explicitly stated, but likely larger due to the pentan-3-yl substituent.
  • Key Features : The branched alkyl chain (pentan-3-yl) and piperidin-4-amine core may modulate receptor selectivity in neurological targets .

Tryptamine and Indole Derivatives

N-[2-(1H-Indol-3-yl)ethyl]-N-(propan-2-yl)propan-2-amine
  • Key Features: Combines an indole moiety with a propan-2-amine chain. The absence of an indole ring in the target compound limits direct comparison but highlights structural versatility in amine-based drugs .

Marketed Analog: N-(4-Methylbenzyl)propan-2-amine

  • Applications : Industrial-scale production is documented, with market analyses projecting growth due to applications in agrochemicals or pharmaceuticals. The 4-methylbenzyl group enhances steric bulk compared to the pyrrolidine variant, impacting synthetic accessibility and cost .

Structural and Functional Analysis

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Structural Features
N-(Pyrrolidin-3-ylmethyl)propan-2-amine C₈H₁₈N₂ 142.25 Pyrrolidine ring, isopropylaminomethyl
N-(Pyridin-3-ylmethyl)propan-2-amine C₉H₁₄N₂ 150.22 Pyridine ring, aromatic nitrogen
N-Benzyl-N-(piperidin-3-ylmethyl)propan-2-amine C₁₆H₂₆N₂ 246.39 Piperidine, benzyl group
  • Solubility : Pyrrolidine derivatives are generally more polar than benzyl-substituted analogs but less so than pyridine-containing compounds due to aromatic π-systems .
  • Bioavailability : Piperidine and benzyl groups (e.g., C₁₆H₂₆N₂) may enhance lipid solubility, favoring CNS penetration, whereas pyrrolidine’s rigidity could limit metabolic degradation .

Pharmacological Implications

  • aureus and C.
  • Neuroactive Potential: Tryptamine-like analogs () interact with serotonin transporters, but the absence of an indole ring in the target compound may shift activity toward dopamine or σ-receptors .

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